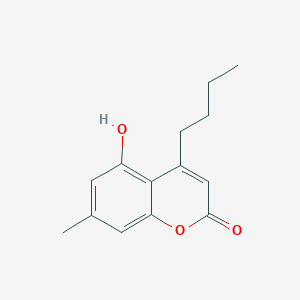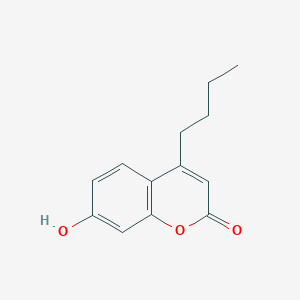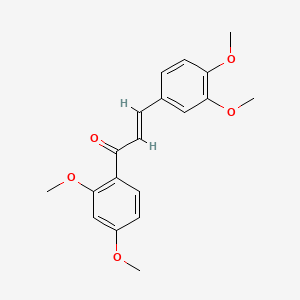
N-Boc-2-(3'-chlorophényl)-D-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(3’-Chlorophenyl)-D-glycine is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 3’ position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Applications De Recherche Scientifique
N-Boc-2-(3’-Chlorophenyl)-D-glycine is used extensively in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system
Mode of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.
Pharmacokinetics
The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .
Result of Action
The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .
Action Environment
The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .
Méthodes De Préparation
One common method involves the reaction of Boc-protected glycine with 3-chlorobenzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Analyse Des Réactions Chimiques
N-Boc-2-(3’-Chlorophenyl)-D-glycine can undergo various chemical reactions, including:
Comparaison Avec Des Composés Similaires
N-Boc-2-(3’-Chlorophenyl)-D-glycine can be compared with other Boc-protected amino acids, such as:
N-Boc-2-(4’-Chlorophenyl)-D-glycine: Similar structure but with the chlorine atom at the 4’ position, which can affect its reactivity and interactions.
N-Boc-2-(3’-Fluorophenyl)-D-glycine: Fluorine substitution instead of chlorine, leading to different chemical properties and reactivity.
N-Boc-2-(3’-Bromophenyl)-D-glycine: Bromine substitution, which can also influence the compound’s reactivity and interactions.
These comparisons highlight the unique properties of N-Boc-2-(3’-Chlorophenyl)-D-glycine, particularly its specific substitution pattern and the presence of the Boc protecting group.
Propriétés
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427445 |
Source


|
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926641-28-3 |
Source


|
| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
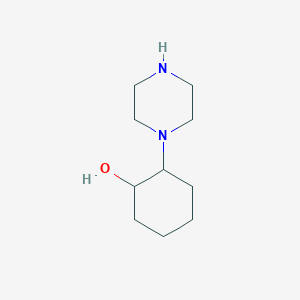
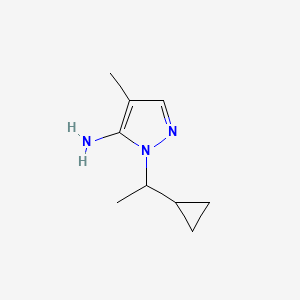
![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)

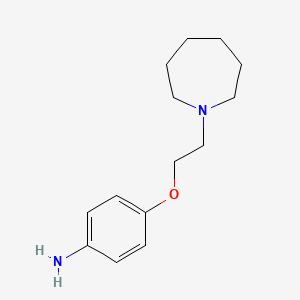
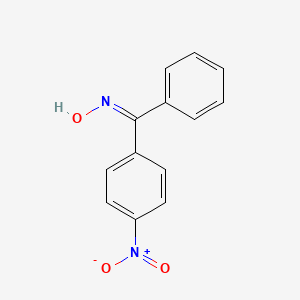

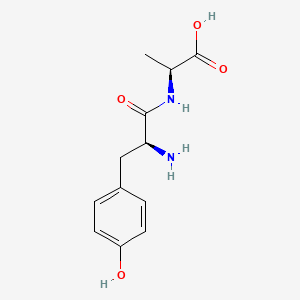
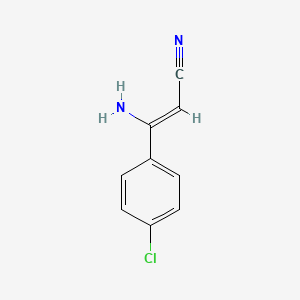
![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)
